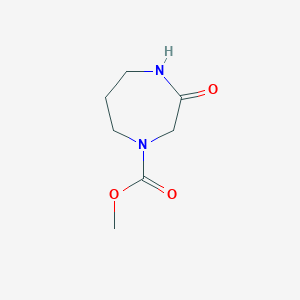

Methyl 3-oxo-1,4-diazepane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxo-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-7(11)9-4-2-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCORWUGAKBFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1,4-Diazepanone Ring System

The formation of the 1,4-diazepanone ring is a significant synthetic challenge that has been addressed through various innovative chemical strategies. These methods primarily involve either the formation of a seven-membered ring from an acyclic precursor through intramolecular reactions or the rearrangement and expansion of smaller, pre-existing ring systems.

Intramolecular cyclization represents a direct and common strategy for forming cyclic compounds. In the context of the 1,4-diazepanone system, this involves the formation of a crucial carbon-nitrogen or nitrogen-nitrogen bond in a suitable linear precursor to close the seven-membered ring.

The Fukuyama-Mitsunobu reaction is a powerful tool in organic synthesis for the formation of C-N bonds, particularly in the alkylation of sulfonamides. nih.gov This reaction can be adapted for intramolecular cyclization to form cyclic amines, including the diazepane core. The process typically involves an acyclic precursor containing a primary or secondary amine protected as a 2-nitrobenzenesulfonamide (B48108) (nosyl amide) and a primary or secondary alcohol.

In the presence of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), the alcohol is activated, allowing for an intramolecular SN2 reaction by the sulfonamide nitrogen. nih.gov This cyclization results in the formation of the desired ring system. An efficient solid-phase synthetic route for 13-membered amine-bridged cyclic enkephalin analogues has been developed utilizing an on-resin Fukuyama-Mitsunobu cyclization. nih.gov In this specific application, DIAD was found to be a superior reagent compared to DEAD for the solid-phase reaction. nih.gov The subsequent removal of the nosyl protecting group under mild conditions yields the cyclic amine. This strategy offers high yields and stereochemical control, making it a valuable method for constructing complex heterocyclic structures. nih.gov

Table 1: Key Reagents in Fukuyama-Mitsunobu Cyclization

| Reagent Role | Example Reagent(s) | Function |

| Nitrogen Nucleophile | 2-Nitrobenzenesulfonamide (Nosyl amide) | The nitrogen atom acts as the nucleophile to close the ring. |

| Activating Agent | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate. |

| Redox Partner | DIAD or DEAD | Facilitates the dehydration and redox cycle of the reaction. nih.gov |

| Leaving Group Precursor | Primary or Secondary Alcohol | Becomes a good leaving group upon activation. |

The formation of the 1,4-diazepanone ring can also be achieved through transition metal-catalyzed intramolecular C-N bond coupling reactions. These methods are particularly useful for synthesizing benzodiazepines, which feature a diazepine (B8756704) ring fused to a benzene (B151609) ring, and the principles are applicable to the formation of the standalone diazepanone system. researchgate.netnih.gov Palladium- and copper-based catalysts are commonly employed for these transformations. mdpi.comnih.gov

A new approach for the synthesis of dibenzazepinones involves a palladium-catalyzed intramolecular arylation of an anilide enolate to form the seven-membered ring. nih.gov This method can produce moderate to excellent yields in short reaction times. nih.gov Similarly, copper-catalyzed intramolecular cross-coupling reactions provide a facile and efficient route. For instance, the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides proceeds under mild conditions to create fused diazepinone systems. mdpi.comnih.gov These reactions typically involve an acyclic precursor containing an aryl halide and an amine, which upon catalysis, couple to form the ring-closing C-N bond. The choice of catalyst, ligand, and base is crucial for the success of the reaction. nih.gov

Table 2: Catalytic Systems for Intramolecular C-N Coupling

| Catalyst System | Precursor Type | Key Features |

| Palladium / Ligand | o-(2'-bromophenyl)anilide | Forms the seven-membered ring via arylation of an anilide enolate. nih.gov |

| CuI / N,N-dimethylglycine | 1-(2-bromobenzyl)azetidine-2-carboxamide | Proceeds under mild conditions; tolerant of various functional groups. mdpi.comnih.gov |

Ring expansion reactions provide an alternative pathway to the 1,4-diazepanone scaffold, starting from smaller, more readily available heterocyclic precursors. These methods leverage the ring strain or inherent reactivity of the starting material to incorporate additional atoms and form the larger seven-membered ring.

Pyrimidine derivatives can serve as precursors for the synthesis of diazepines through ring expansion reactions. One documented method involves the reaction of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates with basic nucleophilic reagents. cdnsciencepub.com This reaction leads to a ring expansion that produces 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine derivatives in high yields. cdnsciencepub.com The mechanism is proposed to involve the initial formation of a bicyclic intermediate, which then undergoes cleavage to yield the expanded diazepine ring.

In a related context, photochemical methods have been used to expand pyridine (B92270) rings into diazepines. thieme-connect.comnih.gov For example, photolysis of certain tetrazolopyridines, which are in equilibrium with their 2-azidopyridine (B1249355) isomers, can lead to the elimination of nitrogen and subsequent ring expansion to form 1,3-diazepine derivatives. nih.gov

Four-membered azetidine (B1206935) rings can be utilized as precursors for diazepanone derivatives through a sequence involving C-N bond formation followed by ring opening. nih.gov A facile and efficient protocol has been developed for synthesizing diverse functionalized 1,4-benzodiazepine (B1214927) derivatives using this strategy. mdpi.comnih.gov The process begins with the intramolecular C-N bond coupling of a 1-(2-bromobenzyl)azetidine-2-carboxamide to form an azetidine-fused 1,4-benzodiazepine compound. mdpi.com

Due to the inherent ring strain, the fused azetidine ring is susceptible to nucleophilic attack. mdpi.com The azetidine is first activated, for example, through N-methylation to form a more reactive azetidinium salt. nih.gov Subsequent treatment with a nucleophile, such as sodium azide (B81097) (NaN₃), potassium cyanide (KCN), or sodium thiophenoxide (PhSNa), leads to the opening of the four-membered ring, yielding a functionalized 1,4-benzodiazepine derivative with a side chain at the 3-position. mdpi.comnih.gov This methodology provides a versatile route to novel and uniquely substituted diazepanone systems. mdpi.com

Table 3: Nucleophilic Ring Opening of Azetidinium Intermediates

| Nucleophile | Resulting Functional Group | Reference |

| Sodium Azide (NaN₃) | Azidoethyl side chain | mdpi.comnih.gov |

| Potassium Cyanide (KCN) | Cyanoethyl side chain | mdpi.comnih.gov |

| Sodium Thiophenoxide (PhSNa) | Phenylthioethyl side chain | mdpi.com |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for creating libraries of structurally diverse compounds, such as 1,4-diazepine derivatives. researchgate.net

A prominent MCR-based strategy for synthesizing seven-membered nitrogen heterocycles, including analogues of the 1,4-diazepan-3-one scaffold, is the sequential Ugi four-component condensation (4CC) followed by a Staudinger/aza-Wittig cyclization. researchgate.net This sequence masterfully combines the diversity-generating power of the Ugi reaction with a reliable cyclization strategy.

The process begins with the Ugi-4CC, which brings together an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a linear α-acylamino carboxamide intermediate. mdpi.comresearchgate.net For the synthesis of diazepanones, one of the components is strategically chosen to contain an azide functional group. This linear azido-intermediate is then subjected to treatment with a phosphine, typically triphenylphosphine. This initiates the Staudinger reaction, reducing the azide to an aza-ylide, which then undergoes an intramolecular aza-Wittig reaction with a suitably positioned ester or amide carbonyl group to forge the seven-membered ring. nih.gov This tandem process provides a streamlined route to complex heterocyclic structures from simple, readily available starting materials. researchgate.net

Researchers have successfully applied this methodology to generate a variety of benzodiazepine (B76468) derivatives, which are close structural analogues of diazepanones. For instance, the reaction of 2-aminobenzophenone, an azido-functionalized carboxylic acid, an aldehyde, and an isocyanide produces the Ugi adduct in good yields (57-75%). Subsequent Staudinger/aza-Wittig cyclization proceeds efficiently, affording the final benzodiazepine products in yields ranging from 65-84%. researchgate.net

| Amine Component | Carboxylic Acid Component | Aldehyde Component | Isocyanide Component | Ugi Product Yield | Final Cyclized Product Yield |

|---|---|---|---|---|---|

| 2-Aminobenzophenone | 2-Azido-3-phenylpropionic acid | Benzaldehyde | Cyclohexyl isocyanide | 75% | 84% |

| 2-Aminobenzophenone | 2-Azido-3-phenylpropionic acid | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 71% | 79% |

| 2-Aminobenzophenone | 2-Azido-3-phenylpropionic acid | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 68% | 75% |

| 2-Amino-5-chlorobenzophenone | 2-Azido-3-phenylpropionic acid | Benzaldehyde | Cyclohexyl isocyanide | 65% | 72% |

Carbene-Mediated Annulations and Cycloadditions

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of mediating a wide array of chemical transformations, including annulation and cycloaddition reactions for the synthesis of heterocyclic systems. beilstein-journals.org While direct NHC-catalyzed annulations to form the 1,4-diazepan-3-one ring are not extensively documented, related cycloaddition strategies serve as powerful methods for constructing seven-membered rings.

One relevant approach is the formal [4+3] cycloaddition, which combines a four-atom synthon with a three-atom synthon to construct the seven-membered ring. For example, a cesium carbonate-mediated [4+3] annulation between benzofuran-derived azadienes and α-bromohydroxamates has been established to produce benzofuran-fused 1,4-diazepinones. rsc.org This strategy provides access to bioisosteres of traditional 1,4-benzodiazepines and highlights the utility of annulation reactions in building complex fused heterocyclic systems containing the core dinitrogen seven-membered ring. rsc.org

Although this specific example is not carbene-catalyzed, NHCs are well-known for their ability to generate reactive intermediates suitable for cycloadditions. For instance, NHCs can catalyze oxo-Diels-Alder reactions to form pyran-fused heterocycles with high diastereo- and enantioselectivity, demonstrating their potential for facilitating complex ring-forming cascades. nih.gov The application of such carbene-mediated strategies to the direct synthesis of the 1,4-diazepan-3-one scaffold remains an area of potential development.

Classical and Modern Synthetic Routes to Methyl 3-oxo-1,4-diazepane-1-carboxylate and Analogues

Beyond advanced ring-forming strategies, the synthesis and functionalization of the title compound rely on a combination of classical and modern synthetic methods.

Synthesis from Amino Compounds and Carbonyl Precursors

The construction of the 1,4-diazepan-3-one ring from acyclic precursors is a fundamental approach. A common strategy involves the condensation of a 1,2-diamine derivative with a suitable three-carbon carbonyl-containing component. For instance, the reaction of ketimine intermediates with aldehydes, often catalyzed by heteropolyacids, can be an efficient route to 1,4-diazepine derivatives. nih.gov

Another established method involves the palladium-catalyzed cyclization of appropriately substituted aminobenzylamines with propargylic carbonates, which provides access to substituted 1,4-benzodiazepine frameworks. mdpi.com A more direct approach to the saturated diazepanone ring can involve the sequential 1,4-conjugated addition of a 1,3-diamine to a 1,2-diaza-1,3-diene, followed by a regioselective 7-exo cyclization to furnish the desired seven-membered ring. researchgate.net These methods rely on the careful selection of amino and carbonyl precursors to build the heterocyclic core.

Esterification and Transesterification Strategies at the Carboxylate Moiety

The synthesis of the specific title compound, this compound, requires the introduction of the methyl carboxylate group at the N1 position. This is typically achieved through standard esterification or transesterification reactions.

Esterification: If the precursor is the corresponding carboxylic acid (3-oxo-1,4-diazepane-1-carboxylic acid), the methyl ester can be formed via Fischer esterification. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium toward the ester product. masterorganicchemistry.com Alternatively, reagents like trimethylchlorosilane in methanol provide a convenient and mild system for converting amino acids and their derivatives into methyl esters at room temperature. nih.gov

Transesterification: If a different ester, such as an ethyl or tert-butyl ester, is available, it can be converted to the methyl ester through transesterification. This process involves reacting the starting ester with methanol, typically in the presence of an acid or base catalyst. organic-chemistry.org Catalysts such as scandium(III) triflate or zinc-based compounds can effectively promote the exchange of the alkoxy group. organic-chemistry.orgresearchgate.net This method is particularly useful when the precursor ester is more readily synthesized or commercially available than the corresponding carboxylic acid.

| Method | Precursor | Reagents | Typical Conditions | Key Feature |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Heating/reflux | Equilibrium-driven; requires excess alcohol. masterorganicchemistry.com |

| TMSCl-Mediated Esterification | Carboxylic Acid | Methanol, Trimethylchlorosilane (TMSCl) | Room temperature | Mild conditions, good for sensitive substrates. nih.gov |

| Acid-Catalyzed Transesterification | Other Ester (e.g., Ethyl, t-Butyl) | Methanol, Acid Catalyst (e.g., Sc(OTf)₃) | Heating/reflux | Effective for converting between simple alkyl esters. organic-chemistry.org |

| Base-Catalyzed Transesterification | Other Ester (e.g., Ethyl, t-Butyl) | Methanol, Base Catalyst (e.g., NaOMe) | Room temperature or gentle heating | Often faster than acid catalysis but can be sensitive to other functional groups. |

Enantioselective and Diastereoselective Synthesis Approaches

Introducing stereocenters into the 1,4-diazepan-3-one scaffold with high levels of control is crucial for developing chiral molecules. This can be achieved either by using chiral starting materials or by employing asymmetric catalytic methods.

A powerful strategy involves starting with enantiopure building blocks. For example, a practical, multikilograme synthesis of (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate, a close analogue of the title compound, was developed starting from commercially available (S)-2-aminopropan-1-ol. thieme-connect.com The chiral center is thus installed from the beginning, and the subsequent cyclization steps, including an intramolecular Fukuyama-Mitsunobu reaction, build the diazepane ring around this pre-existing stereocenter. thieme-connect.com

Asymmetric catalysis offers an alternative route. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to synthesize chiral 1,4-diazepan-5-ones, demonstrating a modern approach to installing chirality on the diazepanone ring system. acs.org Furthermore, chiral Brønsted acids have been shown to catalyze the highly enantioselective desymmetrization of 3-substituted oxetanes to access chiral seven-membered 1,4-benzoxazepines, a strategy that could potentially be adapted for diazepanone synthesis. nih.gov Dirhodium tetracarboxylate catalysts have also been employed for the highly enantioselective and diastereoselective cyclopropanation of exocyclic olefins, a method used to generate azaspiro[n.2]alkanes, showcasing how metal-carbene chemistry can be used to create complex chiral structures involving nitrogen heterocycles. acs.org

| Strategy | Key Transformation | Source of Chirality | Example System | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Intramolecular Fukuyama-Mitsunobu Cyclization | (S)-2-aminopropan-1-ol | (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | thieme-connect.com |

| Asymmetric Catalysis | Pd-Catalyzed Asymmetric Allylic Alkylation | Chiral Ligand on Palladium Catalyst | Enantioenriched 1,4-Diazepan-5-ones | acs.org |

| Asymmetric Catalysis | Enantioselective Desymmetrization | Chiral Brønsted Acid Catalyst | Enantioenriched 1,4-Benzoxazepines | nih.gov |

| Asymmetric Catalysis | Rh-Catalyzed Cyclopropanation | Chiral Dirhodium Tetracarboxylate Catalyst | Azaspiro[n.2]alkanes | acs.org |

Strategic Use of Protecting Groups in 1,4-Diazepanone Synthesis

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools. organic-chemistry.org They are employed to temporarily mask a reactive functional group, such as an amine, to prevent it from participating in a chemical reaction occurring elsewhere in the molecule. organic-chemistry.orgwikipedia.orglibretexts.org This strategy ensures chemoselectivity, allowing for the desired transformations to proceed without the formation of unwanted byproducts. wikipedia.org The selection of a suitable protecting group is critical and must consider its stability to the reaction conditions of subsequent steps and the ease of its selective removal without affecting other parts of the molecule. organic-chemistry.org For the synthesis of 1,4-diazepanone cores, nitrogen-protecting groups are of paramount importance, particularly due to the nucleophilic nature of the amine functionalities. wikipedia.org

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, including the construction of diazepanone frameworks. researchgate.net Its popularity stems from its ease of introduction, general stability under a wide range of non-acidic conditions, and straightforward removal under mild acidic conditions. researchgate.nettotal-synthesis.com

Application: The N-Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgfishersci.co.uk The reaction is often performed in the presence of a base, such as sodium hydroxide (B78521), triethylamine, or 4-(dimethylamino)pyridine (DMAP), although the base is not always strictly necessary. total-synthesis.comfishersci.co.uk The process is generally efficient, leading to high yields of the N-protected product, a carbamate (B1207046), which is significantly less nucleophilic than the parent amine. organic-chemistry.orgtotal-synthesis.com This diminished reactivity is crucial during subsequent synthetic steps. organic-chemistry.org In the context of building blocks for 1,4-diazepanones, α-N-Boc protected amino acids are common starting materials. nih.gov

Removal: Deprotection of the N-Boc group is characteristically achieved under acidic conditions. fishersci.co.uk Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in various solvents, are commonly used. total-synthesis.comfishersci.co.ukgoogle.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutene. total-synthesis.com This cleavage is highly selective, as the Boc group is robust towards basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it orthogonal to other common protecting groups like Fmoc and Cbz. total-synthesis.com

Interactive Table: Conditions for N-Boc Protection and Deprotection

| Process | Reagent(s) | Typical Solvents | General Conditions | Reference |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Water | Room temperature or gentle heating, often with a base (e.g., NaOH, Et₃N, DMAP) | total-synthesis.comfishersci.co.uk |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature | fishersci.co.ukgoogle.com |

| Deprotection | Hydrochloric acid (HCl) | Dioxane, Ethyl acetate, Water | Room temperature | fishersci.co.uk |

While the N-Boc group is highly effective, the demands of complex, multi-step syntheses often necessitate the use of different nitrogen-protecting groups with distinct removal conditions. This concept, known as an orthogonal protection strategy, allows for the selective deprotection of one amine in the presence of others. organic-chemistry.org Several alternative groups are employed in the synthesis of 1,4-diazepanone and related heterocyclic systems.

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is a base-labile protecting group. total-synthesis.com It is stable to acidic conditions that would cleave a Boc group, making the Boc/Fmoc pair a classic example of an orthogonal system. organic-chemistry.org The Fmoc group is typically removed using a secondary amine base, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov This strategy has been applied in the solid-phase synthesis of substituted 1,4-diazepin-2-ones. nih.gov

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to both mild acidic and basic conditions. total-synthesis.com Its removal is typically accomplished via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a reductive process. wikipedia.org This provides another layer of orthogonality, as it is removed under neutral conditions distinct from the acidic cleavage of Boc or basic cleavage of Fmoc.

Nosyl (Ns): The 2-nitrobenzenesulfonyl (nosyl) group is a robust protecting group that can be used in challenging synthetic sequences. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for certain inhibitors, has been achieved through the cyclization of an N-nosyl diamino alcohol. thieme-connect.com The Ns group is cleaved under specific reductive conditions, often using a thiol nucleophile like thiophenol in the presence of a base, or with other reducing agents. wikipedia.org

Tosyl (Ts): The p-toluenesulfonyl (tosyl) group is another sulfonamide-based protecting group. It is very stable but can be removed under harsh conditions, such as with strong acids (e.g., HBr) or potent reducing agents like sodium in liquid ammonia. wikipedia.org

Interactive Table: Comparison of Nitrogen-Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Typical Reagent(s) | Orthogonal To | Reference |

| tert-Butyloxycarbonyl | Boc | Acidic | TFA, HCl | Fmoc, Cbz, Ns | total-synthesis.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic | Piperidine | Boc, Cbz | total-synthesis.comnih.gov |

| Benzyloxycarbonyl | Cbz (or Z) | Hydrogenolysis | H₂, Pd/C | Boc, Fmoc | wikipedia.orgtotal-synthesis.com |

| 2-Nitrobenzenesulfonyl | Ns | Reductive/Nucleophilic | Thiophenol, K₂CO₃ | Boc | wikipedia.orgthieme-connect.com |

| p-Toluenesulfonyl | Ts | Strongly Acidic / Reductive | HBr, Na/NH₃ | Boc, Fmoc | wikipedia.org |

Chemical Reactivity and Mechanistic Investigations of the 1,4 Diazepanone Core

Reactivity at the Oxo Group (Carbonyl Reactivity)

The ketone functionality at the C3 position is a primary site for chemical transformations. Its reactivity is typical of a cyclic ketone, influenced by the electronic effects of the adjacent nitrogen atoms and the steric environment of the seven-membered ring.

Nucleophilic Additions to the Carbonyl

The carbonyl carbon of the oxo group is electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction, known as nucleophilic addition, is fundamental to the functionalization of the 1,4-diazepanone core. masterorganicchemistry.comyoutube.com The addition of a nucleophile to the trigonal planar carbonyl carbon results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

A key example of this reactivity is the reduction of the carbonyl group using hydride reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide-like carbonyl to a hydroxyl group, yielding a 1,4-diazepan-3-ol derivative. libretexts.orgchemistrysteps.com In contrast, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are typically less effective for the reduction of amides and may not efficiently reduce the oxo group in this context. libretexts.orgyoutube.com The general mechanism involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the alcohol. libretexts.orgyoutube.com

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can also add to the carbonyl group. This reaction provides a powerful method for carbon-carbon bond formation, leading to tertiary alcohols after acidic workup. youtube.com The choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of 3-substituted 1,4-diazepane derivatives.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile Source | Reagent Example | Product Type |

|---|---|---|

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

Enolization and Reactions of the Alpha-Carbons

The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons, C2 and C5) exhibit enhanced acidity due to the electron-withdrawing effect of the carbonyl. This allows for the formation of an enolate intermediate upon treatment with a suitable base. The formation of this enolate is a critical step that opens pathways for various functionalization reactions at the α-position. vt.edu

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. The use of a sterically hindered, strong base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, resulting from the deprotonation of the less sterically hindered α-proton. libretexts.org

Once formed, the enolate is a potent nucleophile and can react with various electrophiles. A common and synthetically useful transformation is the alkylation of the enolate with alkyl halides. libretexts.org This reaction has been demonstrated in related 1,4-diazepan-5-one (B1224613) systems, where palladium-catalyzed asymmetric allylic alkylation proceeds via an enolate intermediate to introduce substituents at the α-position with high yield and enantioselectivity. nih.gov This methodology highlights the potential for creating chiral centers adjacent to the carbonyl group. nih.govthieme-connect.de

Reactivity of the Carboxylate Moiety

The methyl carboxylate group attached to the N1 nitrogen is a carbamate (B1207046), which has reactivity characteristic of an ester, though modulated by the adjacent nitrogen atom.

Saponification and Ester Hydrolysis

Under basic conditions, the methyl carboxylate can undergo saponification. Treatment with a strong base, such as sodium hydroxide (B78521) in an aqueous or alcoholic solution, leads to the hydrolysis of the ester to form a carboxylate salt. nih.gov Subsequent acidification protonates the carboxylate to yield the corresponding carbamic acid. Carbamic acids are often unstable and can decarboxylate (lose CO₂) to yield the free secondary amine at the N1 position.

Alternatively, acid-catalyzed hydrolysis can also cleave the ester group. Studies on the acid hydrolysis of the related benzodiazepine (B76468), diazepam, demonstrate that cleavage of amide and imine bonds occurs under acidic conditions, suggesting that the carbamate ester linkage would also be susceptible to acid-catalyzed hydrolysis. nih.gov

Amidation and Other Carboxyl Derivatives

The methyl carboxylate can be converted into other carboxylic acid derivatives. One of the most important transformations is amidation, the reaction with an amine to form a urea (B33335) derivative. This reaction typically does not occur spontaneously and often requires heating or catalysis. diva-portal.org Modern synthetic methods employ coupling agents or catalysts to facilitate the direct conversion of esters to amides under milder conditions. mdpi.comencyclopedia.pub For instance, the reaction of Methyl 3-oxo-1,4-diazepane-1-carboxylate with a primary or secondary amine in the presence of a suitable Lewis acid or organocatalyst could yield the corresponding N1-carbamoyl-1,4-diazepan-3-one. organic-chemistry.orglookchemmall.com

Transformations Involving the Nitrogen Atoms

The 1,4-diazepanone core contains two nitrogen atoms, both of which can potentially participate in chemical reactions. The N1 nitrogen is part of a carbamate and is therefore significantly less nucleophilic than the N4 nitrogen. The N4 nitrogen, being a secondary amine, is the primary site for transformations involving nitrogen nucleophilicity.

The secondary amine at N4 can undergo a variety of common amine reactions, including alkylation, acylation, and sulfonylation. nih.gov

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents in the presence of a base will introduce an alkyl group at the N4 position. Reductive amination, involving the reaction of the N4 amine with an aldehyde or ketone in the presence of a reducing agent (like sodium borohydride), is another effective method for N-alkylation. acs.org

N-Acylation: Treatment with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of an amide linkage at the N4 position. This reaction is a common strategy for introducing a wide range of functional groups onto the diazepane ring. frontiersin.org

N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the N4 nitrogen and an aryl group.

The reactivity of the N1 nitrogen is attenuated by the electron-withdrawing methyl carboxylate group. While direct alkylation or acylation at this position is difficult, modification is possible by first removing the carbamate group as described in section 3.2.1, and then performing reactions on the resulting free secondary amine.

Table 2: Summary of Reactivity at Different Sites

| Reactive Site | Type of Reaction | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| C3 Carbonyl | Nucleophilic Addition | LiAlH₄, R-MgBr | Alcohol |

| C2/C5 α-Carbons | Enolate Alkylation | LDA, R-X | α-Alkyl Ketone |

| N1 Carboxylate | Saponification | NaOH, H₂O | Carboxylic Acid (unstable) |

| N1 Carboxylate | Amidation | R₂NH, Catalyst | Urea Derivative |

| N4 Amine | Alkylation | R-X, Base | Tertiary Amine |

Alkylation and Acylation Reactions on Ring Nitrogens

The presence of two distinct nitrogen atoms in the diazepanone ring allows for selective functionalization. The N-4 secondary amine is significantly more nucleophilic than the N-1 carbamate nitrogen, making it the primary site for alkylation and acylation reactions.

Alkylation: The N-alkylation of the N-4 position is readily achieved through nucleophilic aliphatic substitution using alkyl halides. wikipedia.org This reaction follows a standard SN2 mechanism where the lone pair of electrons on the N-4 nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. Industrially, N-alkylation is often performed using alcohols as alkylating agents in the presence of a catalyst, which is a more atom-economical approach. wikipedia.org However, a common challenge in the alkylation of amines is the potential for overalkylation, where the newly formed tertiary amine can react further with the alkylating agent to form a quaternary ammonium (B1175870) salt. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Acylation: The N-4 position can be selectively acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism. frontiersin.org The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the corresponding N-acyl-1,4-diazepanone derivative. frontiersin.org This reaction is generally high-yielding and specific to the N-4 position due to the deactivated nature of the N-1 carbamate nitrogen.

Interactive Table: N-4 Functionalization Reactions

| Reaction Type | Reagent | Position | Mechanism | Key Considerations |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | N-4 | SN2 | Risk of overalkylation to quaternary ammonium salt. wikipedia.org |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | N-4 | Nucleophilic Acyl Substitution | Highly selective for the more nucleophilic N-4 amine. frontiersin.org |

Oxidative and Reductive Transformations of the Heterocycle

The 1,4-diazepanone core contains sites susceptible to both oxidation and reduction, allowing for further diversification of the scaffold.

Oxidative Transformations: While specific studies on the oxidation of this compound are not widely documented, the C-3 position, being alpha to both an amine and a carbonyl group, is a potential site for oxidation. In analogous 1,4-benzodiazepine (B1214927) systems, the 3-position can be oxidized to introduce a hydroxyl group. researchgate.net Such a transformation on the 1,4-diazepanone core would yield a hydroxylated derivative, potentially via acetoxylation followed by hydrolysis. researchgate.net This suggests that the C-3 methylene (B1212753) group could be a target for oxidative functionalization.

Reductive Transformations: The carbonyl group at the C-3 position is the primary site for reduction. Standard reducing agents for amides, such as lithium aluminum hydride (LiAlH₄), could potentially reduce the keto-amide functionality. Depending on the reaction conditions, this could lead to the formation of Methyl 3-hydroxy-1,4-diazepane-1-carboxylate or complete reduction to Methyl 1,4-diazepane-1-carboxylate. The choice of reducing agent would be critical to control the extent of reduction and avoid affecting the carbamate group.

Deprotection Reactions and Their Impact on Subsequent Reactivity

The methyl carbamate group at the N-1 position serves as a protecting group that can be removed to reveal a secondary amine, enabling further synthetic manipulations. The deprotection fundamentally alters the reactivity of the molecule, converting it from a mono-amine to a diamine.

Acid-Catalyzed Deprotection: Carbamate protecting groups like the tert-butyloxycarbonyl (Boc) group are commonly removed under strong acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com A similar principle applies to methyl carbamates. The mechanism involves protonation of the carbamate's carbonyl oxygen by the acid. masterorganicchemistry.com This is followed by cleavage of the carbon-oxygen bond to release the N-1 nitrogen as a carbamic acid intermediate, which is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the protonated secondary amine. masterorganicchemistry.com Subsequent neutralization provides the free 1,4-diazepan-3-one.

Nucleophilic Deprotection: An alternative, milder method for the deprotection of methyl carbamates has been developed using 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate. organic-chemistry.orgnih.gov This protocol is advantageous for substrates with acid-sensitive functional groups. chemistryviews.org The proposed mechanism involves a nucleophilic SN2 attack by the thiolate (formed from 2-mercaptoethanol and base) on the methyl group of the carbamate. organic-chemistry.org This cleavage again leads to the carbamic acid intermediate, which decarboxylates to give the free amine. organic-chemistry.orgnih.gov

The removal of the N-1 protecting group has a significant impact on subsequent reactivity. It exposes a second secondary amine, creating a symmetrical or unsymmetrical 1,4-diazepane system. This resulting diamine can undergo various reactions, including bis-alkylation, bis-acylation, or cyclization reactions with difunctional electrophiles to form more complex fused heterocyclic structures. For example, the deprotected core is a key intermediate in the synthesis of certain bioactive compounds where functionalization at both nitrogen atoms is required. nih.gov

Ring-Opening and Ring-Contraction Rearrangements

The seven-membered diazepanone ring can undergo skeletal rearrangements under specific conditions, leading to the formation of different heterocyclic systems. These transformations often involve ring-opening followed by recyclization or ring contraction.

Acid-Catalyzed Rearrangements Leading to Pyrrole (B145914) Derivatives

While there is no direct literature precedent for the acid-catalyzed rearrangement of a 1,4-diazepan-3-one specifically into a pyrrole derivative, related transformations suggest this is a plausible reaction pathway. For instance, functionalized tetrahydro-1,3-diazepin-2-ones have been shown to undergo an acid-catalyzed ring contraction to yield 1-carbamoyl-1H-pyrroles. rsc.org Applying this concept by analogy, an acid-catalyzed process for the 1,4-diazepanone core could be envisioned. Such a mechanism would likely involve protonation of the carbonyl oxygen, followed by a ring-opening step to form a stabilized carbocation intermediate. Subsequent intramolecular cyclization and dehydration could then lead to the formation of a five-membered pyrrole ring. The feasibility and regiochemical outcome of such a rearrangement would depend heavily on the substitution pattern and the specific acidic conditions employed.

Base-Mediated Rearrangements and Cyclizations

Base-mediated reactions can also induce significant changes in the 1,4-diazepanone scaffold. Base-promoted ring contractions have been observed in related dihydrodiazepinone systems, leading to the formation of pyrrolinones. researchgate.net For this compound, a strong base could deprotonate the C-2 position, which is alpha to the carbonyl group, generating an enolate. This enolate could then participate in intramolecular rearrangements. Furthermore, base-mediated cyclization reactions are common for diazepine (B8756704) derivatives, often used to build fused-ring systems. For example, intramolecular condensation reactions can be initiated by a base to form bicyclic or polycyclic structures. nih.gov

Detailed Reaction Mechanisms of Key Transformations

Understanding the mechanisms of the key reactions involving the 1,4-diazepanone core is crucial for predicting reactivity and controlling reaction outcomes.

N-Alkylation of N-4: As previously mentioned, this reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) pathway. The secondary amine at N-4 acts as the nucleophile, and the alkyl halide is the electrophile. The rate of this reaction is dependent on the concentration of both reactants and is sensitive to steric hindrance at both the amine and the alkyl halide. wikipedia.org

N-Acylation of N-4: This is a nucleophilic acyl substitution reaction. The N-4 amine attacks the carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then eliminates a chloride ion to regenerate the carbonyl double bond, resulting in the N-acylated product. This process is typically fast and irreversible. frontiersin.org

Acid-Catalyzed Deprotection of N-1 Carbamate: The mechanism for the removal of a carbamate protecting group with a strong acid like TFA is a well-established process. masterorganicchemistry.com

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid, making the carbonyl carbon more electrophilic.

Cleavage: The C-O bond of the carbamate cleaves. For a methyl carbamate, this may be followed by proton transfer and loss of methanol (B129727), or other pathways depending on the exact conditions. For a Boc group, a stable tert-butyl cation is eliminated.

Decarboxylation: The resulting carbamic acid is unstable and spontaneously loses carbon dioxide.

Protonation: The liberated amine is protonated by the acidic medium, and a final workup step with a base yields the neutral, deprotected amine.

Interactive Table: Mechanistic Summary

| Transformation | Key Intermediate | Driving Force | Reference |

|---|---|---|---|

| N-4 Alkylation | SN2 Transition State | Nucleophilicity of N-4 amine | wikipedia.org |

| N-4 Acylation | Tetrahedral Intermediate | Electrophilicity of acyl chloride | frontiersin.org |

| Acid-Catalyzed Deprotection | Carbamic Acid | Instability of carbamic acid (decarboxylation) | masterorganicchemistry.com |

| Nucleophilic Deprotection | SN2 Transition State on Me group | Strong nucleophile (thiolate) | organic-chemistry.orgnih.gov |

Palladium-Catalyzed Domino Processes

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules through elegant and efficient domino reactions. researchgate.net While direct palladium-catalyzed domino processes involving this compound are not extensively documented, the reactivity of the analogous 1,4-benzodiazepine systems provides significant insights into the potential transformations of the 1,4-diazepanone core. These reactions often involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single synthetic operation. mdpi.com

One notable example is the palladium-catalyzed synthesis of 1,4-benzodiazepinones through an allene (B1206475) carbopalladation/amination domino sequence. researchgate.net This process highlights the versatility of palladium catalysis in constructing seven-membered rings. The proposed mechanism for such transformations typically involves the initial oxidative addition of a palladium(0) species to an aryl or vinyl halide. The resulting organopalladium(II) complex then undergoes migratory insertion with an allene, followed by an intramolecular amination to furnish the diazepinone ring.

Further functionalization of the 1,4-diazepanone core can be envisioned through palladium-catalyzed C-H activation. nih.gov The methylene groups adjacent to the nitrogen atoms in this compound could potentially be targeted for arylation or other cross-coupling reactions, providing a direct route to novel derivatives. The regioselectivity of such reactions would likely be influenced by the directing effect of the carbonyl and carbamate groups.

| Reaction Type | Catalyst | Starting Materials (Analogous Systems) | Key Mechanistic Steps | Potential Application to Target Compound |

| Allene Carbopalladation/Amination | Pd(OAc)2 / PPh3 | N-Allenyl anthranilic amides, Aryl iodides | Oxidative addition, Carbopalladation, Intramolecular amination | Synthesis of vinyl-substituted 1,4-diazepanones |

| C-H Arylation | Pd(OAc)2 | Saturated N-heterocycles | C-H activation, Reductive elimination | Direct functionalization at C-2 or C-5 positions |

| Carboamination | Pd(0) catalyst | Bromoarenes, Diazo compounds, Amines | Formation of palladium-carbene, Migratory insertion, C-N bond formation | Synthesis of para-substituted aniline (B41778) derivatives attached to the diazepanone core |

Intramolecular Cyclization Mechanism Studies

The formation of the 1,4-diazepanone ring is often achieved through intramolecular cyclization, a fundamental process in the synthesis of seven-membered heterocycles. Mechanistic studies of these cyclization reactions are crucial for optimizing reaction conditions and controlling stereoselectivity.

A common strategy for the synthesis of the 1,4-diazepanone core involves the intramolecular cyclization of a linear precursor containing an amine and an activated carboxylic acid derivative, such as an ester or an amide. The mechanism of this transformation typically proceeds through a nucleophilic attack of the amine onto the carbonyl group, followed by the elimination of a leaving group.

For instance, the synthesis of diazepam, a well-known 1,4-benzodiazepine, involves an intramolecular cyclization step where an amino group attacks a ketone to form the seven-membered ring. frontiersin.org This is followed by dehydration to form the final imine. While the target compound this compound contains an amide rather than an imine, the initial ring-forming step shares mechanistic similarities.

The efficiency of the intramolecular cyclization can be influenced by several factors, including the nature of the substituents, the solvent, and the presence of catalysts. In some cases, the cyclization is a spontaneous process, while in others, it requires activation, for example, through the use of coupling agents or by performing the reaction at elevated temperatures.

| Precursor Type | Reaction Conditions | Key Mechanistic Feature | Stereochemical Outcome |

| N-(2-aminoethyl) amino acid ester | Base or heat | Intramolecular nucleophilic acyl substitution | Dependent on stereocenters in the starting material |

| 2-(Aminoacetamido)aryl ketone | Acid or base catalysis | Intramolecular condensation | Generally racemic unless a chiral catalyst is used |

| N-(2-haloethyl) aminoacetamide | Base | Intramolecular nucleophilic substitution | Generally racemic |

Nucleophile-Mediated Ring Expansions

Nucleophile-mediated ring expansion reactions provide an elegant and powerful strategy for the synthesis of medium-sized rings, which can be challenging to construct using traditional cyclization methods. The 1,4-diazepanone core can be synthesized through the ring expansion of smaller heterocyclic systems, such as pyrimidinones. nih.gov

A well-documented example is the ring expansion of 5-acyl-substituted 4-mesyloxymethyl-1,2,3,4-tetrahydropyrimidin-2-ones. nih.gov In this reaction, a nucleophile attacks the acyl group, triggering a rearrangement that leads to the expansion of the six-membered pyrimidinone ring to a seven-membered diazepinone ring. The reaction proceeds through a series of steps involving nucleophilic addition, fragmentation, and recyclization.

The diastereoselectivity of the ring expansion can be highly dependent on the nature of the nucleophile used. nih.gov For example, the reaction of a tetrahydropyrimidine (B8763341) with sodium methoxide (B1231860) in methanol can lead to a single cis-diastereomer of the corresponding 1,3-diazepine, while the use of sodium ethoxide in ethanol (B145695) can result in a mixture of cis and trans diastereomers. This highlights the subtle interplay of steric and electronic effects in controlling the stereochemical outcome of the reaction.

| Starting Material | Nucleophile | Solvent | Product (Analogous System) | Key Mechanistic Step |

| 5-Acyl-4-(mesyloxymethyl)tetrahydropyrimidin-2-one | Potassium phthalimide | Acetonitrile | 1,3-Diazepine derivative | Nucleophilic attack followed by fragmentation and recyclization |

| Tetrahydropyrimidine | Sodium methoxide | Methanol | cis-4-Methoxydiazepine | Diastereoselective ring expansion |

| Tetrahydropyrimidine | Sodium ethoxide | Ethanol | cis/trans-4-Ethoxydiazepine mixture | Diastereoselective ring expansion |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of Methyl 3-oxo-1,4-diazepane-1-carboxylate in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer unambiguous assignment of proton and carbon signals and provide insights into the molecule's conformation.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The expected signals for this compound are assigned based on their chemical shift (δ), multiplicity, and coupling constants (J). The protons are labeled as shown in the accompanying structure diagram.

The diazepane ring is a seven-membered ring, which can exist in various conformations, such as chair and boat forms. The exact conformation influences the observed coupling constants and through-space interactions. Variable temperature NMR studies could reveal information about the dynamics of ring inversion. The multiplicity of the ring protons (H-2, H-5, H-6, H-7) as complex multiplets suggests potential conformational flexibility or non-first-order coupling effects.

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the types of carbons (e.g., C=O, CH₂, CH₃). The predicted chemical shifts are consistent with the proposed structure, showing two distinct carbonyl carbons (one amide, one carbamate), four methylene (B1212753) carbons within the diazepane ring, and one methoxy carbon. oregonstate.edulibretexts.orgcompoundchem.com

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on typical chemical shifts for similar functional groups.

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. Key expected correlations include those between H-5/H-6 and H-6/H-7, confirming the connectivity within the ethylenediamine fragment of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively assign the signals in the ¹³C NMR spectrum based on the proton assignments. For example, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~52-55 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is instrumental in piecing together the molecular framework. Key expected HMBC correlations would include:

A correlation from the OCH₃ protons to the carbamate (B1207046) carbonyl carbon (C=O).

Correlations from the H-2 protons to the amide carbonyl (C-3) and the carbamate carbonyl.

Correlations from the H-5 protons to C-3 and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for conformational and stereochemical analysis. NOESY correlations between specific ring protons would help to establish the preferred chair or boat-like conformation of the seven-membered diazepane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain further structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (molecular formula C₇H₁₂N₂O₃), the calculated exact mass of the protonated molecular ion [M+H]⁺ is 173.0921. uni.lusisweb.comstolaf.edu The close agreement between the measured and calculated exact mass would confirm the elemental composition.

Table 3: HRMS Data for this compound

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps confirm the structure. The primary fragmentation pathways for protonated this compound are predicted to involve cleavages at the carbamate and amide functionalities. nih.govlibretexts.orgchemguide.co.uk

Key predicted fragmentation pathways include:

Loss of methoxy radical (·OCH₃): Cleavage of the O-CH₃ bond could lead to a fragment ion at m/z 142.

Loss of methanol (B129727) (CH₃OH): A rearrangement followed by the loss of methanol would result in a fragment ion at m/z 141.

Decarboxylation: Loss of CO₂ from a rearranged intermediate could occur.

Ring Cleavage: Fragmentation of the diazepane ring itself. A common pathway for cyclic amides involves cleavage of the amide bond, which can lead to a variety of ring-opened fragments. semanticscholar.orgnih.gov For instance, cleavage at the C3-N4 bond followed by other bond scissions would yield smaller, characteristic ions that confirm the ring structure.

These combined spectroscopic techniques provide a rigorous and complete structural elucidation of this compound, leaving no ambiguity as to its chemical identity and conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Key Functional Groups and Bond Stretches

A detailed analysis of the Infrared (IR) and Raman spectra of this compound would be necessary to identify its characteristic vibrational modes. This would involve the assignment of specific absorption bands (in IR) and scattered peaks (in Raman) to the various functional groups present in the molecule. Key functional groups expected to produce distinct signals include:

C=O (Amide): The cyclic amide carbonyl group would be expected to show a strong absorption band in the IR spectrum, typically in the region of 1650-1680 cm⁻¹.

C=O (Carbamate): The carbonyl of the methyl carbamate group would also exhibit a strong IR absorption, generally at a higher frequency than the amide carbonyl, around 1700-1740 cm⁻¹.

N-H (Amide): The secondary amide N-H bond would likely show a stretching vibration in the IR spectrum in the range of 3200-3400 cm⁻¹.

C-N Bonds: Stretching vibrations for the various C-N bonds within the diazepane ring and the carbamate group would be expected in the fingerprint region of the IR spectrum.

C-H Bonds: Aliphatic C-H stretching vibrations from the methylene groups in the ring and the methyl group of the carbamate would appear in the 2850-3000 cm⁻¹ region of both IR and Raman spectra.

Without experimental data, a precise data table of vibrational frequencies and their assignments cannot be constructed.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Stereochemical Assignment

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal information about the bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, as the molecule is chiral, X-ray crystallography on a single crystal of a pure enantiomer would unambiguously establish its absolute stereochemistry.

A table of crystallographic data would typically include parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates. However, no such data has been published for this compound.

Computational and Theoretical Chemical Investigations

Conformational Analysis and Molecular Dynamics Simulations

These methods are used to explore the dynamic behavior and various shapes a molecule can adopt.

The seven-membered diazepane ring is known to be highly flexible and can exist in several conformations, such as chair, boat, and twist-boat forms. nih.govnih.gov A conformational search, using methods like molecular mechanics or semi-empirical methods, would be performed to identify the various low-energy conformers of Methyl 3-oxo-1,4-diazepane-1-carboxylate. The relative energies of these conformers would then be recalculated at a higher level of theory (e.g., DFT) to determine their populations at a given temperature according to the Boltzmann distribution. Studies on similar diazepane rings suggest that chair-like and twist-chair conformations are often the most stable. nih.gov

A potential energy surface (PES) scan can be performed to map the energy changes as the ring undergoes conformational transitions. This allows for the calculation of the energy barriers between different conformers, such as the barrier to ring inversion. This barrier is the energy required for the ring to flip from one chair conformation to another.

Molecular Dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time. researchgate.netfrontiersin.org By simulating the motion of the atoms at a specific temperature, one can observe the transitions between different conformations and understand the flexibility of the seven-membered ring in a simulated physiological environment.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a compound such as this compound, these methods can map out potential synthesis routes, identify key intermediates, and characterize the transition states that govern reaction rates and outcomes.

Computational Studies of Synthesis Mechanisms

While specific computational studies detailing the synthesis mechanism of this compound are not extensively documented in dedicated publications, the methodologies for such investigations are well-established. Theoretical studies on related heterocyclic systems demonstrate how these analyses are performed. For instance, the synthesis of diazepine (B8756704) and oxazepine derivatives has been explored using advanced computational methods to understand electronic distribution and molecular interactions. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of mechanistic studies. mdpi.com These calculations can be used to model the entire reaction coordinate for a proposed synthesis. For example, in the synthesis of substituted 4-oxo-1,4-dihydropyridine-3-carboxylates, DFT calculations at the B3LYP-D3/6-311+G(d,p) level of theory were used to evaluate tautomeric equilibria, a critical aspect of the reaction landscape. beilstein-journals.org A similar approach could be applied to the synthesis of this compound, which likely involves cyclization steps, to:

Identify Intermediates: Model the structures of potential intermediates along the reaction pathway.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction, thereby identifying the rate-determining step.

Characterize Transition States: Locate and characterize the geometry of transition state structures, which represent the highest energy point along a reaction coordinate.

For related compounds, such as 1,4-benzodiazepine (B1214927) derivatives, synthesis has been achieved through methods like intramolecular cross-coupling reactions. nih.gov Computational modeling of such a process for the diazepane ring would involve mapping the potential energy surface of the C-N bond formation, providing a detailed picture of the electronic and structural changes that occur.

Prediction of Reactivity and Selectivity

Computational models are invaluable for predicting the reactivity of different sites within a molecule and the selectivity of reactions. rsc.org The regio- and site-selectivity of organic reactions are fundamental aspects of synthesis planning, and predictive tools can guide experimental efforts. rsc.org

For this compound, several computational approaches could be employed to predict its reactivity:

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict where the molecule is most likely to interact with other reagents.

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack.

Advanced Analyses: Methods like Reduced Density Gradient (RDG) and Electron Localization Function (ELF) provide deeper insights into non-covalent interactions and chemical bonding, respectively, which can influence reactivity. nih.gov

Studies on the alkylation of related quinoline (B57606) carboxylates have successfully used DFT calculations to interpret the experimentally observed regioselectivity. mdpi.comnih.gov By calculating the geometry and electronic structure of the corresponding anion, researchers could explain the preference for O- vs. N-methylation. mdpi.comnih.gov A similar analysis of this compound could predict the most likely sites for alkylation, acylation, or other functionalizations.

Table 1: Computational Methods for Predicting Reactivity and Selectivity

| Computational Method | Primary Application | Predicted Property | Example from Related Systems |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and energy | Reaction energies, activation barriers, regioselectivity | Used to interpret methylation regioselectivity in quinoline derivatives. mdpi.comnih.gov |

| Molecular Electrostatic Potential (MEP) | Mapping of electrostatic potential on the molecular surface | Identification of nucleophilic and electrophilic sites | Applied to understand molecular interactions in diazepine sulfonamides. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Analysis of HOMO and LUMO energy levels and distribution | Prediction of reaction sites for electrophiles and nucleophiles | Utilized in studies of 1,3,4-oxadiazoles to identify potential candidates against enzymes. nih.gov |

| Reduced Density Gradient (RDG) / Electron Localization Function (ELF) | Analysis of electron density | Characterization of non-covalent interactions and bonding patterns | Performed to understand electronic distribution in diazepine and oxazepine derivatives. nih.gov |

Molecular Docking and Ligand Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net These studies are purely theoretical and model the physical interactions between the ligand and the receptor's binding site without assessing any biological or physiological outcome.

For this compound, molecular docking simulations could be performed to understand its potential binding modes with various protein targets. The process generally involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the protein target and the ligand.

Grid Generation: Defining the active site or binding pocket on the receptor where the ligand is likely to interact. nih.gov

Docking Simulation: Using algorithms to place the ligand in various conformations and orientations within the defined binding site.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and van der Waals forces, are then analyzed. nih.gov

In studies of other diazepane-based ligands, molecular dynamics (MD) simulations have been used to supplement docking. nih.gov MD simulations provide insights into the stability of the ligand-receptor complex over time. nih.gov Key parameters analyzed in such simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the radius of gyration, which indicate conformational changes and stability. nih.gov The binding energy can be further broken down into contributions from different forces, such as van der Waals interactions and polar solvation energy. nih.gov

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Hypothetical Value (Example) | Interpretation |

|---|---|---|---|

| Binding Score (kcal/mol) | An estimation of the binding affinity between the ligand and the receptor. | -7.5 | A lower score typically indicates a more favorable theoretical binding pose. |

| Ligand RMSD (nm) | Root Mean Square Deviation of the ligand's atoms relative to a reference structure, indicating its stability in the binding pocket. | 0.25 | A low and stable RMSD suggests the ligand maintains a consistent conformation in the binding site. nih.gov |

| Protein Backbone RMSD (nm) | RMSD of the protein's backbone atoms, indicating structural changes upon ligand binding. | 0.40 | Indicates the degree of conformational change in the protein during the simulation. nih.gov |

| Radius of Gyration (nm) | A measure of the compactness of the protein structure. | 1.6 | A stable value suggests the protein's overall fold is maintained. nih.gov |

| van der Waals Energy (kcal/mol) | Contribution of van der Waals forces to the total binding energy. | -45.2 | A significant negative value highlights the importance of shape complementarity. nih.gov |

| Polar Solvation Energy (kcal/mol) | The energy cost of desolvating polar groups upon binding. | +15.8 | A positive value indicates an energetically unfavorable contribution from polar desolvation. nih.gov |

These theoretical investigations provide a detailed, atom-level view of how this compound might physically fit into and interact with a binding site, laying a purely computational foundation for further research.

Synthesis and Chemical Characterization of 1,4 Diazepanone Derivatives and Analogues

Systematic Modification of the Methyl 3-oxo-1,4-diazepane-1-carboxylate Structure

The chemical architecture of this compound allows for targeted modifications at several key positions. These alterations are crucial for developing a diverse library of compounds and for conducting detailed structure-activity relationship (SAR) studies. The primary points of modification include the ester functionality, the carbon backbone of the seven-membered ring, and the nitrogen atoms within the ring.

Variations at the Carboxylate Group (e.g., ethyl, benzyl, tert-butyl esters)

The methyl carboxylate group at the N-1 position of the diazepanone ring is a common site for modification. Varying the ester group can influence the compound's solubility, stability, and pharmacokinetic properties. The synthesis of different esters, such as ethyl, benzyl, and tert-butyl, is a routine strategy in medicinal chemistry.

Ethyl Esters : The ethyl analogue, Ethyl 3-oxo-1,4-diazepane-1-carboxylate, is a known derivative. guidechem.com Synthesis can typically be achieved through transesterification of the methyl ester under acidic or basic conditions in the presence of ethanol (B145695), or by using ethyl chloroformate during the initial ring synthesis.

Benzyl Esters : The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group in organic synthesis and serves as a key structural moiety in various derivatives. google.com Benzyl esters, such as Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate, are often synthesized to provide stability during subsequent reactions, with the benzyl group being removable under mild hydrogenolysis conditions. smolecule.com The synthesis can involve the reaction of the diazepanone core with benzyl chloroformate.

Tert-butyl Esters : The tert-butoxycarbonyl (Boc) protecting group is frequently employed, leading to the formation of tert-butyl esters like tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. This derivative is a white solid, soluble in organic solvents such as ethanol and methanol (B129727). The Boc group is valued for its stability under many reaction conditions and its facile removal under acidic conditions, for instance, with trifluoroacetic acid. google.com The synthesis often involves reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

Table 1: Examples of Carboxylate Variations of 3-oxo-1,4-diazepane

| Ester Group | Compound Name | Molecular Formula | Key Synthetic Reagent |

| Ethyl | Ethyl 3-oxo-1,4-diazepane-1-carboxylate | C8H14N2O3 | Ethyl Chloroformate |

| Benzyl | Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate | C13H15IN2O3 | Benzyl Chloroformate |

| Tert-butyl | Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate | C10H18N2O3 | Di-tert-butyl dicarbonate |

Substitutions on the Diazepanone Ring Carbons (e.g., methyl, aryl groups)

Introducing substituents onto the carbon framework of the diazepanone ring is a key strategy for exploring the chemical space and influencing the molecule's conformation and biological activity.

Methyl Substitution : The synthesis of methyl-substituted diazepanes has been established, particularly for creating chiral intermediates. A practical synthesis for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115, has been developed. researchgate.net This synthesis constructs the chiral 1,4-diazepane ring through an intramolecular Fukuyama-Mitsunobu cyclization starting from commercially available (S)-2-aminopropan-1-ol. researchgate.net

Aryl Substitution : Aryl groups can also be incorporated into the diazepanone structure. While direct arylation of the saturated ring can be challenging, these groups are often introduced as part of the building blocks during the ring-forming reaction. These substitutions can significantly impact the electronic properties and steric profile of the final molecule.

Table 2: Synthesis of Substituted Diazepanone Ring Carbons

| Substituent | Compound Example | Synthetic Strategy | Starting Material |

| Methyl (S) | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | Intramolecular Fukuyama-Mitsunobu cyclization | (S)-2-aminopropan-1-ol |

| Aryl | Aryl-substituted 1,4-diazepanones | Cyclocondensation reactions | Substituted diamines & dicarbonyls |

Modifications at the Ring Nitrogen Atoms (e.g., N-alkylation, N-acylation)

The secondary amine at the N-4 position is a prime target for functionalization through N-alkylation and N-acylation, allowing for the introduction of a wide array of functional groups.

N-alkylation : This modification involves the introduction of alkyl or benzyl groups onto the N-4 nitrogen. A common method is reductive amination, where the diazepanone is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165). nih.gov For example, a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] smolecule.comoxazin-7-yl)acetamides were synthesized, where the substituted benzyl group was introduced at the N-4 position. nih.gov Regioselective N-alkylation can be influenced by steric and electronic effects of substituents already on the ring. beilstein-journals.org

N-acylation : Acyl groups can be introduced by reacting the N-4 amine with acyl chlorides or anhydrides. This reaction forms an amide bond, which can alter the molecule's electronic properties and hydrogen bonding capabilities. N-acylation can sometimes compete with N-alkylation, and reaction conditions must be carefully controlled to achieve the desired product.

Synthesis of Fused and Bicyclic 1,4-Diazepanone Systems

Fusing the 1,4-diazepanone ring with other cyclic structures, such as aromatic or heterocyclic rings, creates rigid bicyclic or polycyclic systems with distinct three-dimensional shapes. These complex scaffolds are of significant interest in medicinal chemistry.

Benzodiazepanone Analogues

Benzodiazepanones, specifically 1,4-benzodiazepin-2-ones, are formed by fusing a benzene (B151609) ring to the 1,4-diazepanone core. researchgate.net This class of compounds is renowned for its diverse pharmacological activities. nih.gov The synthesis of these analogues often involves the cyclocondensation of o-phenylenediamines with α- or β-halo esters or α,β-unsaturated carbonyl compounds. nih.gov A recently developed method involves an intramolecular C-N bond coupling and subsequent ring opening of azetidines to produce various substituted 1,2,3,5-tetrahydro-4H-benzo[e] smolecule.comdiazepin-2-ones. mdpi.comnih.gov For instance, Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e] smolecule.comdiazepine-4-carboxylate was synthesized using this approach in a 98% yield. mdpi.comnih.gov

Table 3: Selected Benzodiazepanone Analogues

| Compound Name | Synthetic Method | Precursors |

| Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e] smolecule.comdiazepine-4-carboxylate | Intramolecular C-N coupling/ring opening | Substituted azetidines |

| 3-(4,8-Dimethyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e] smolecule.comdiazepin-3-yl)propanenitrile | Intramolecular C-N coupling/ring opening | Substituted azetidines |

| Indeno-benzo smolecule.comdiazepines | Condensation/Intramolecular rearrangement | Ninhydrin, 1,2-phenylenediamine, dione |

Pyrido- and Pyrimido-Fused Diazepanone Derivatives

The fusion of pyridine (B92270) or pyrimidine rings to the diazepanone scaffold generates novel heterocyclic systems with unique electronic and structural properties. These nitrogen-rich fused systems are valuable in materials science and medicinal chemistry. researchgate.net

Pyrido-fused systems : The synthesis of pyrido-fused heterocycles can be achieved through various strategies, including tandem cyclization and annulation reactions. researchgate.net For example, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized via a three-component reaction of an arylaldehyde, malononitrile, and an aminopyrimidine. researchgate.net While not directly starting from a pre-formed diazepanone, these methods illustrate the chemical strategies used to build such fused nitrogenous rings.

Pyrimido-fused systems : Similar to pyrido-fused derivatives, pyrimido-fused diazepanones can be constructed through multi-component reactions or by modifying existing pyrimidine structures. The synthesis of benzo[b]pyrimido[4′,5′:4,5]pyrano[2,3-e] smolecule.comdiazepine (B8756704) derivatives highlights the complexity and structural diversity achievable in this class of compounds. mdpi.com

The development of synthetic routes to these fused systems often involves stereoselective methods to control the geometry of the newly formed rings, such as radical-mediated cycloisomerization to create fused bicyclic β-lactams. nih.gov

Other Heterocycle-Fused Diazepane Scaffolds

The fusion of a 1,4-diazepanone ring with other heterocyclic systems can lead to novel molecular architectures with diverse biological activities. Researchers have explored various synthetic strategies to construct these intricate fused systems.

One approach involves the synthesis of pyrazole and indole-fused tetrahydro-1,4-diazepinones. This method begins with the alkylation of 1H-pyrazole-5(3)-carboxylates or indole-2-carboxylates with epichlorohydrin. The resulting 1-(oxiran-2-ylmethyl) intermediates are then treated with ammonia, leading to the opening of the oxirane ring followed by intramolecular cyclization to yield the desired tetrahydro-4H-pyrazolo[1,5-a] ktu.edusemanticscholar.orgdiazepin-4-ones and tetrahydro ktu.edusemanticscholar.orgdiazepino[1,2-a]indol-1-one derivatives, respectively ktu.edu. Further functionalization of these scaffolds can be achieved through halogenation using N-halosuccinimides ktu.edu.